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Compound of Interest

Compound Name: 2-Aminopimelic acid

Cat. No.: B556008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between 2-Aminopimelic
acid and (S)-2,3,4,5-tetrahydrodipicolinic acid. These molecules are critical intermediates and

analogues within the diaminopimelate (DAP) pathway, a key metabolic route for lysine

biosynthesis in most bacteria and plants.[1][2] Understanding their structural differences is

crucial for developing novel antimicrobial agents that target this essential pathway, which is

absent in mammals.[3]

Core Structural and Physicochemical Comparison
2-Aminopimelic acid is an acyclic amino dicarboxylic acid, specifically a derivative of

heptanedioic acid.[4] In contrast, (S)-2,3,4,5-tetrahydrodipicolinic acid (THDPA) is a cyclic

amino dicarboxylic acid based on a tetrahydropyridine ring.[5][6] This fundamental difference—

acyclic versus cyclic—underpins their distinct roles and potential as enzyme substrates or

inhibitors. L-2-Aminopimelic acid is considered an acyclic analogue of the cyclic precursor

THDPA in the DAP pathway.[7][8]

Quantitative Data Summary
The following table summarizes key quantitative descriptors for both molecules, derived from

computational models and database records.
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Property
2-Aminopimelic
Acid

(S)-2,3,4,5-
tetrahydrodipicolini
c acid

Data Source

Molecular Formula C₇H₁₃NO₄ C₇H₉NO₄ [4][5]

Molecular Weight 175.18 g/mol 171.15 g/mol [4][6]

IUPAC Name
2-aminoheptanedioic

acid

(2S)-2,3,4,5-

tetrahydropyridine-

2,6-dicarboxylic acid

[4][5]

Structure Type Acyclic, linear chain Cyclic, heterocyclic [4][5]

Topological Polar

Surface Area
104 Å² 87 Å² [4][6]

Hydrogen Bond

Donors
3 2 [4][6]

Hydrogen Bond

Acceptors
4 4 [4][6]

Biological Context: The Diaminopimelate (DAP)
Pathway
Both molecules are linked through the diaminopimelate (DAP) pathway, which is essential for

the synthesis of L-lysine and the peptidoglycan cell wall in many bacteria.[1][2] THDPA is a key

intermediate in this pathway. It is formed from the condensation of L-aspartate-semialdehyde

and pyruvate.[1] Subsequently, in the widely distributed succinylase variant of the pathway,

THDPA is converted into an acyclic succinylated product by the enzyme Tetrahydrodipicolinate

N-succinyltransferase (DapD).[1][7] L-2-Aminopimelic acid, as a structural analogue of

THDPA, can act as a substrate for this enzyme, leading to the inhibition of DAP biosynthesis.[7]

Upper DAP Pathway Succinylase Variant Final Steps

Aspartate Semialdehyde DihydrodipicolinateDapA THDPADapB N-succinyl-L-2-amino-6-oxopimelate

DapD
(Target of 2-APA) N-succinyl-LL-diaminopimelateDapC LL-DiaminopimelateDapE meso-DiaminopimelateDapF L-LysineLysA

2-Aminopimelic Acid
(Analogue)

Structural Analogue
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Click to download full resolution via product page

Diagram of the bacterial DAP pathway for lysine biosynthesis.

Experimental Protocols: Structural Elucidation via
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the

structure of small organic molecules like 2-Aminopimelic acid and THDPA in solution. A

typical workflow for structural analysis is outlined below.

General Protocol for ¹H and ¹³C NMR Analysis:
Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis or

precise chemical shift referencing is required.

Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the number and types of

proton environments.

Acquire a 1D ¹³C NMR spectrum (often with proton decoupling) to identify the number and

types of carbon environments.

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation

Spectroscopy) to identify proton-proton couplings (J-coupling) and HSQC (Heteronuclear

Single Quantum Coherence) to correlate directly bonded protons and carbons.

An HMBC (Heteronuclear Multiple Bond Correlation) experiment may be run to identify

long-range (2-3 bond) correlations between protons and carbons, which is crucial for

assembling the molecular backbone.
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Data Analysis:

Process the raw data (Fourier transformation, phase correction, and baseline correction).

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Analyze chemical shifts (δ), coupling constants (J), and multiplicity of signals to deduce

the local environment of each nucleus.

Use the correlations from 2D spectra to connect the different spin systems and build the

final molecular structure. For THDPA, this would confirm the cyclic structure and the

position of substituents, while for 2-Aminopimelic acid, it would confirm the linear seven-

carbon chain.
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Start: Purified Compound

1. Sample Preparation
(Dissolve in Deuterated Solvent)

2. NMR Data Acquisition
(1D: ¹H, ¹³C; 2D: COSY, HSQC)

3. Data Processing
(Fourier Transform, Phasing)

4. Spectral Analysis
(Chemical Shifts, Coupling, Integration)

5. Structure Elucidation
(Assemble Fragments using 2D Data)

End: Confirmed Structure

Click to download full resolution via product page

General workflow for small molecule structural analysis by NMR.

Visualization of Structural Relationship
The core difference between the two molecules is the constrained, cyclic nature of THDPA

versus the flexible, linear structure of 2-Aminopimelic acid. This relationship is analogous to a

closed ring being opened to form a chain, which is chemically what happens in the DAP

pathway after the initial action of the DapD enzyme.
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Tetrahydrodipicolinic Acid (THDPA)

Type: Cyclic
Formula: C₇H₉NO₄

2-Aminopimelic Acid (2-APA)

Type: Acyclic Analogue
Formula: C₇H₁₃NO₄

Structurally related via ring-opening concept

Click to download full resolution via product page

Logical relationship between cyclic and acyclic structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pnas.org [pnas.org]

2. Biosynthesis of diaminopimelate, the precursor of lysine and a component of
peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. journals.asm.org [journals.asm.org]

4. 2-Aminopimelic acid | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. (S)-2,3,4,5-tetrahydrodipicolinic acid | C7H9NO4 | CID 440179 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b556008?utm_src=pdf-body-img
https://www.benchchem.com/product/b556008?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.0608643103
https://pubmed.ncbi.nlm.nih.gov/8932306/
https://pubmed.ncbi.nlm.nih.gov/8932306/
https://pubmed.ncbi.nlm.nih.gov/8932306/
https://journals.asm.org/doi/10.1128/jb.180.12.3159-3165.1998
https://pubchem.ncbi.nlm.nih.gov/compound/101122
https://pubchem.ncbi.nlm.nih.gov/compound/440179
https://pubchem.ncbi.nlm.nih.gov/compound/440179
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid | C7H9NO4 | CID 632 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid
biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

8. L-2-aminopimelic acid (CHEBI:44387) [ebi.ac.uk]

To cite this document: BenchChem. [Structural Comparison Guide: 2-Aminopimelic Acid vs.
Tetrahydrodipicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556008#structural-comparison-of-2-aminopimelic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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